2-(2-Chloropyridin-3-yl)cyclohexan-1-one
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Overview
Description
2-(2-Chloropyridin-3-yl)cyclohexan-1-one is a chemical compound with the molecular formula C11H12ClNO It is a derivative of cyclohexanone, where a 2-chloropyridin-3-yl group is attached to the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropyridin-3-yl)cyclohexan-1-one typically involves the reaction of 2-chloropyridine with cyclohexanone under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the cyclohexanone, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloropyridin-3-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2-Chloropyridin-3-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-3-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloropyridin-3-yl)cyclohexan-1-ol: A similar compound where the ketone group is reduced to an alcohol.
2-(2-Chloropyridin-3-yl)cyclohexan-1-amine: A derivative where the ketone group is replaced with an amine.
2-(2-Chloropyridin-3-yl)cyclohexan-1-thiol: A compound where the ketone group is replaced with a thiol group.
Uniqueness
2-(2-Chloropyridin-3-yl)cyclohexan-1-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
823787-29-7 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12ClNO/c12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)14/h3,5,7-8H,1-2,4,6H2 |
InChI Key |
QDMGKDZDJLPVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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